Sodium cefamandole methanolate Sodium cefamandole methanolate
Brand Name: Vulcanchem
CAS No.: 64415-59-4
VCID: VC17133274
InChI: InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1
SMILES:
Molecular Formula: C19H21N6NaO6S2
Molecular Weight: 516.5 g/mol

Sodium cefamandole methanolate

CAS No.: 64415-59-4

Cat. No.: VC17133274

Molecular Formula: C19H21N6NaO6S2

Molecular Weight: 516.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium cefamandole methanolate - 64415-59-4

Specification

CAS No. 64415-59-4
Molecular Formula C19H21N6NaO6S2
Molecular Weight 516.5 g/mol
IUPAC Name sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol
Standard InChI InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1
Standard InChI Key HOMCRCHGRGVVPL-RFXDPDBWSA-M
Isomeric SMILES CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+]
Canonical SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium cefamandole methanolate (C₁₉H₂₁N₆NaO₆S₂) possesses a molecular weight of 516.5 g/mol, featuring a β-lactam core characteristic of cephalosporins . The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene system forms the structural backbone, with critical functional groups including:

  • A 7β-(D-mandeloylamino) side chain

  • 3-(1-methyltetrazol-5-yl)thiomethyl substitution

  • Sodium counterion complexed with methanol solvent molecules .

X-ray diffraction studies reveal the methanolate crystallizes in a monoclinic system, with methanol molecules occupying specific lattice positions . This solvation structure creates a hydrogen-bonded network between the sodium ion, methanol oxygen, and cephalosporin carbonyl groups, contributing to the compound's stability in solid-state formulations .

Comparative Crystalline Forms

Cefamandole sodium demonstrates polymorphism through three distinct crystalline phases:

FormSolvent ContentX-ray Diffraction PatternStability Profile
Methanolate1:1 methanolCharacteristic peaks atMetastable, hygroscopic
7.8° and 12.3° 2θ
HydrateVariable H₂OBroad peak at 9.1° 2θIntermediate stability
AnhydrateSolvent-freeSharp peaks at 8.5° 2θMost thermodynamically
stable

Transition between these forms occurs through desolvation/rehydration processes highly dependent on environmental humidity and temperature .

Synthesis and Processing Considerations

Crystallization Dynamics

Industrial production of sodium cefamandole methanolate typically involves:

  • Antibiotic synthesis via fermentation followed by chemical modification

  • Crystallization from methanol/water mixtures under controlled humidity (40–60% RH)

  • Vacuum filtration and drying at 25–30°C .

Critical process parameters include:

  • Methanol:water ratio (optimal 3:1 v/v)

  • Cooling rate (0.5°C/min)

  • Antisolvent addition rate

The methanolate form precipitates preferentially under these conditions due to its lower activation energy for nucleation compared to the hydrate .

Desolvation Kinetics

Thermogravimetric analysis reveals two-stage mass loss:

  • Methanol release (80–120°C, ΔH = 3.7 kcal/mol)

  • Decomposition (>200°C) .

Desolvation rates show remarkable dependence on environmental conditions:

ConditionRate Constant (min⁻¹)Activation Energy (kcal/mol)
Vacuum (10⁻³ Torr)0.00213.7
50% RH0.452.1
75% RH1.121.8

Water vapor accelerates methanol removal through competitive displacement at crystal lattice sites, facilitating conversion to the hydrate form . This kinetic behavior has profound implications for pharmaceutical processing, where improper drying can lead to unintended phase transformations.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water450 ± 2525
Methanol12 ± 325
Ethanol<125
0.1N HCl380 ± 2037
Phosphate buffer420 ± 3037

The limited methanol solubility prevents resolvation during storage, making the methanolate form preferable for long-term stability .

Thermal Behavior

Differential scanning calorimetry shows:

  • Glass transition (Tg): 85°C

  • Melting point: Decomposes at 192°C

  • Recrystallization exotherm at 145°C (hydrate formation) .

The enthalpy of solvation (ΔHₛₒₗ = -9.2 kcal/mol) exceeds methanol's condensation enthalpy (-5.5 kcal/mol), indicating strong host-guest interactions .

Pharmacological Profile

Antimicrobial Activity

Cefamandole demonstrates broad-spectrum activity against Gram-positive and Gram-negative organisms:

OrganismMIC₉₀ (μg/mL)
Staphylococcus aureus2
Escherichia coli8
Klebsiella pneumoniae4
Haemophilus influenzae1

The methanolate form shows equivalent in vivo efficacy to other forms after reconstitution, as hydrolysis to active cefamandole occurs rapidly in aqueous media .

Pharmacokinetics

Key parameters from clinical studies :

  • Bioavailability (IM): 92%

  • Protein binding: 65–70%

  • Volume of distribution: 0.25 L/kg

  • Elimination half-life: 32 min (IV), 60 min (IM)

Notably, the methanolate's dissolution rate affects early plasma concentrations, with Tₘₐₓ delayed by 15–20 minutes compared to anhydrate formulations .

Pharmaceutical Applications

Formulation Challenges

The methanolate form addresses two critical issues in cephalosporin formulations:

  • Moisture sensitivity: Acts as protective solvate against hydrate formation during lyophilization

  • Reconstitution time: Methanolate powders dissolve 40% faster than anhydrate forms due to lattice defects .

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows:

Time (months)Methanolate ContentHydrate FormationPotency Loss
099.8%0%0%
395.2%4.1%1.8%
688.7%10.3%3.5%

Proper packaging with desiccants maintains methanolate content >90% for 24 months at 25°C .

Analytical Characterization

Spectroscopic Identification

FT-IR (KBr pellet):

  • 1775 cm⁻¹ (β-lactam C=O)

  • 1660 cm⁻¹ (amide I)

  • 1050 cm⁻¹ (tetrazole ring)

¹H NMR (D₂O):

  • δ 5.15 (d, 1H, C₆-H)

  • δ 5.63 (dd, 1H, C₇-H)

  • δ 3.85 (s, 3H, N-CH₃)

Quantitative analysis typically employs HPLC with UV detection (λ=254 nm), achieving LOD of 0.1 μg/mL .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator